

Structure and spectral data of Ethyl 5-chloroindole-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 5-chloroindole-2-carboxylate*

Cat. No.: B556502

[Get Quote](#)

An In-depth Technical Guide on **Ethyl 5-chloroindole-2-carboxylate**

This guide provides a comprehensive overview of the chemical structure, spectral data, and synthesis of **Ethyl 5-chloroindole-2-carboxylate**, a key intermediate in medicinal chemistry and organic synthesis. Its utility is notable in the development of pharmaceuticals, including potential anti-cancer and anti-inflammatory agents.

Chemical Structure and Identification

Ethyl 5-chloroindole-2-carboxylate is a heterocyclic compound featuring a chloro-substituted indole core with an ethyl carboxylate group at the 2-position.

Figure 1: Chemical Structure of **Ethyl 5-chloroindole-2-carboxylate**.

Table 1: Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	Ethyl 5-chloro-1H-indole-2-carboxylate	
CAS Number	4792-67-0	
Molecular Formula	C ₁₁ H ₁₀ ClNO ₂	
Molecular Weight	223.66 g/mol	
Appearance	Yellow to orange to tan or light brown powder/crystals	
Melting Point	166-168 °C	
Boiling Point	375.0 ± 22.0 °C (Predicted)	
SMILES	CCOC(=O)c1cc2cc(Cl)ccc2[nH]]1	
InChIKey	LWKIFKYHCJAIAB-UHFFFAOYSA-N	

Spectral Data

The structural confirmation of **Ethyl 5-chloroindole-2-carboxylate** is achieved through various spectroscopic techniques.

Table 2: Summary of Spectral Data

Spectroscopic Technique	Data	Reference
¹ H NMR	A spectrum has been recorded in CDCl ₃ on a 400 MHz instrument. While a detailed peak list is not provided in the search results, the spectrum is available for review.	
¹³ C NMR	Spectra are available from sources like Aldrich Chemical Company, Inc., but specific chemical shift data are often behind paywalls. Tentative assignments have been made.	
Mass Spectrometry (GC-MS)	Exact Mass: 223.0400063 Da. The mass spectrum shows a top peak at m/z 177, with other significant peaks at m/z 223 (molecular ion) and 179.	
Infrared (IR) Spectroscopy	Spectra have been obtained via KBr wafer and ATR-Neat techniques.	

Experimental Protocols

Synthesis of Ethyl 5-chloroindole-2-carboxylate

A common and effective method for the synthesis of **Ethyl 5-chloroindole-2-carboxylate** is through a Fischer indole synthesis mechanism.

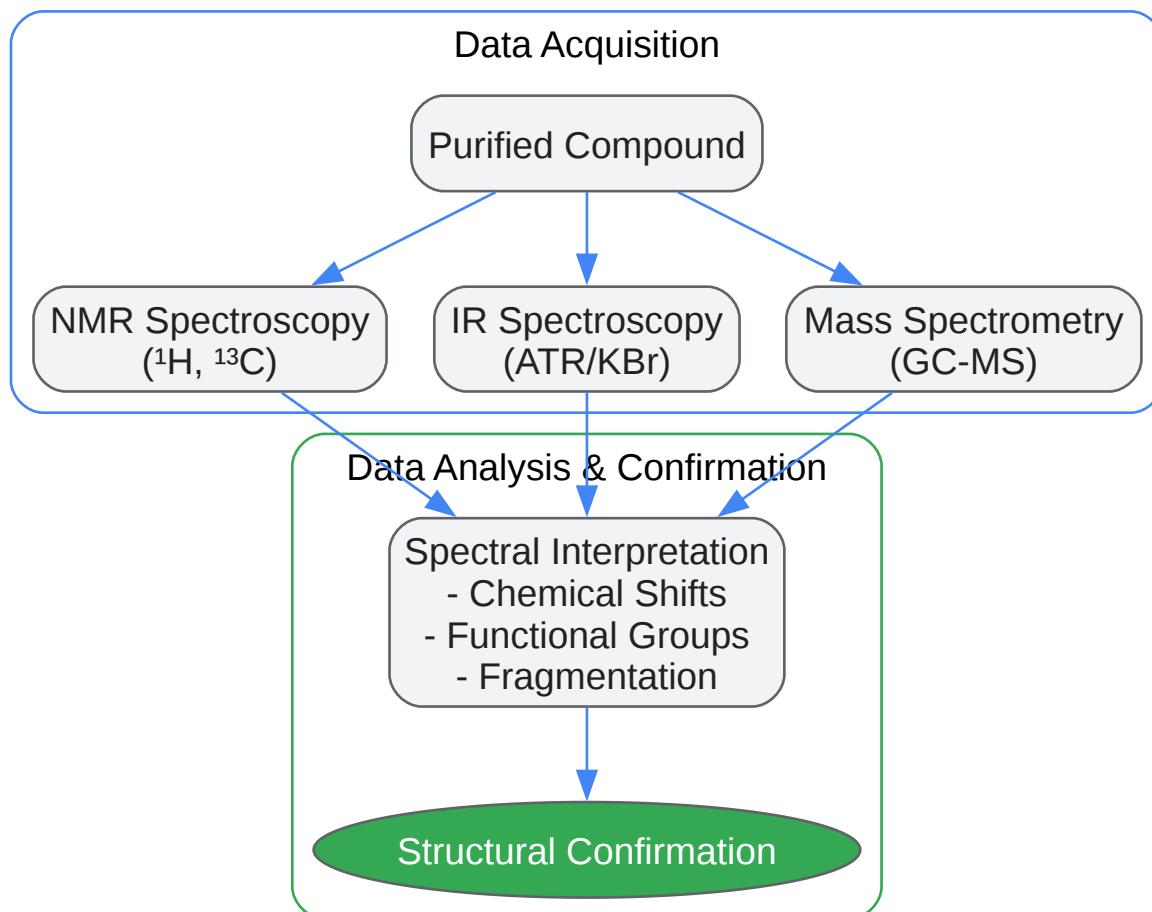
General Procedure:

- A mixture of 500 g of polyphosphoric acid and 250 g of phosphoric acid is prepared and heated to 70 °C with stirring.

- 70 g of the starting material, ethyl 2-[(4-chlorophenyl)hydrazinylidene]propionate, is added to the acid mixture in batches.
- The reaction temperature is carefully maintained between 70-90 °C.
- The reaction is allowed to proceed for approximately 1 hour, with completion monitored to ensure full consumption of the starting material.
- The temperature is held for an additional 40 minutes to ensure the reaction is complete.
- Post-reaction, the mixture is poured into 1500 g of an ice-water mixture and cooled to room temperature.
- The resulting precipitate, a light yellow solid, is collected by filtration.
- The solid is dried to yield **Ethyl 5-chloroindole-2-carboxylate**. This procedure has been reported to achieve a yield of around 90%.

[Click to download full resolution via product page](#)

Figure 2: Synthesis workflow for **Ethyl 5-chloroindole-2-carboxylate**.


Spectral Analysis Methodologies

The following are generalized protocols for obtaining the spectral data necessary for the structural elucidation of **Ethyl 5-chloroindole-2-carboxylate**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.

- The spectrum is acquired on an NMR spectrometer, for instance, a 400 MHz instrument.
- ^1H NMR spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ^{13}C NMR spectra are acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

- Infrared (IR) Spectroscopy:
 - Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond).
 - Pressure is applied to ensure good contact, and the IR spectrum is recorded using an FTIR spectrometer, such as a Bruker Tensor 27.
 - KBr Pellet Method: A small amount of the sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet, which is then analyzed.
- Mass Spectrometry (MS):
 - The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis.
 - In the ion source (e.g., using electron ionization), the molecule is ionized and fragmented.
 - The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

[Click to download full resolution via product page](#)

Figure 3: Logical workflow for the spectral analysis of the compound.

- To cite this document: BenchChem. [Structure and spectral data of Ethyl 5-chloroindole-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b556502#structure-and-spectral-data-of-ethyl-5-chloroindole-2-carboxylate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com